Cefiderocol ditosylate monohydrate

Antimicrobial Resistance Acinetobacter baumannii Carbapenem Resistance

Gram-negative multidrug resistance limits empiric therapy options. Cefiderocol ditosylate monohydrate is the first-in-class siderophore cephalosporin API that hijacks bacterial iron transport to penetrate resistant pathogens. • Active against all 4 Ambler classes of β-lactamases, including NDM/VIM/IMP MBLs. • ≥93% susceptibility for IMP/VIM producers vs. 78% for NDM. • Defined purity for reproducible MIC testing in iron-depleted CAMHB per EUCAST/CLSI. Supplied as the authentic ditosylate monohydrate salt matching FETROJA specifications.

Molecular Formula C44H52ClN7O17S4
Molecular Weight 1114.6 g/mol
CAS No. 1883830-01-0
Cat. No. B12677914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefiderocol ditosylate monohydrate
CAS1883830-01-0
Molecular FormulaC44H52ClN7O17S4
Molecular Weight1114.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-].O
InChIInChI=1S/C30H34ClN7O10S2.2C7H8O3S.H2O/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;2*1-6-2-4-7(5-3-6)11(8,9)10;/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);2*2-5H,1H3,(H,8,9,10);1H2/t20-,26-;;;/m1.../s1
InChIKeyFNRCOAIUGNUCMQ-PGQCXATESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefiderocol Ditosylate Monohydrate (CAS 1883830-01-0): A Siderophore Cephalosporin for Multidrug-Resistant Gram-Negative Infections


Cefiderocol ditosylate monohydrate is the ditosylate salt monohydrate form of cefiderocol, a first-in-class injectable siderophore cephalosporin antibiotic [1]. Its molecular formula is C₄₄H₅₂ClN₇O₁₇S₄ with a molecular weight of 1114.6 g/mol [1]. Unlike conventional cephalosporins, cefiderocol possesses a catechol moiety at the C-3 side chain that chelates ferric iron and hijacks bacterial iron transport systems to actively penetrate the outer membrane of Gram-negative bacteria—a mechanism often described as a 'Trojan horse' strategy [2]. This compound is specifically indicated for infections caused by aerobic Gram-negative organisms in adult patients with limited or no alternative treatment options, including complicated urinary tract infections, hospital-acquired pneumonia, and ventilator-associated pneumonia [2].

Why Cefiderocol Ditosylate Monohydrate Cannot Be Replaced by Conventional β-Lactams or β-Lactam/β-Lactamase Inhibitor Combinations


Cefiderocol ditosylate monohydrate cannot be interchanged with other advanced-generation cephalosporins (e.g., ceftazidime, cefepime) or β-lactam/β-lactamase inhibitor combinations (e.g., ceftazidime-avibactam, ceftolozane-tazobactam, meropenem-vaborbactam) because its siderophore-mediated active iron transport mechanism circumvents the three major Gram-negative resistance barriers simultaneously: porin channel mutations, efflux pump overexpression, and hydrolysis by all four Ambler classes of β-lactamases, including metallo-β-lactamases (NDM, VIM, IMP) [1]. Conventional cephalosporins and β-lactamase inhibitor combinations are inactive against metallo-β-lactamase-producing strains and are compromised by porin loss and efflux [1]. Furthermore, cefiderocol exhibits 40- to >940-fold lower affinity for chromosomal AmpC β-lactamases compared with ceftazidime, conferring stability against AmpC-mediated resistance that plagues earlier cephalosporins [2]. These mechanistic differentiators translate into quantitatively superior susceptibility rates against multidrug-resistant Gram-negative pathogens that are non-susceptible to all other β-lactam options.

Cefiderocol Ditosylate Monohydrate: Quantitative Differential Evidence Versus Comparator Agents


Superior In Vitro Activity Against Carbapenem-Resistant Acinetobacter baumannii (CRAB) Compared with Colistin and Novel β-Lactam Combinations

Against a global collection of 313 carbapenem-resistant A. baumannii (CRAB) isolates with defined resistance mechanisms, cefiderocol demonstrated an MIC₅₀ of 0.5 mg/L and MIC₉₀ of 4 mg/L. This activity was superior to all tested β-lactam comparators, including ceftazidime-avibactam, ceftolozane-tazobactam, meropenem, meropenem-vaborbactam, imipenem-relebactam, and piperacillin-tazobactam. Colistin showed comparable but distinct activity with a higher MIC₅₀ (1 mg/L) and lower MIC₉₀ (2 mg/L) [1].

Antimicrobial Resistance Acinetobacter baumannii Carbapenem Resistance MIC Determination

Significantly Higher Susceptibility Rates Versus Meropenem, Colistin, and Novel β-Lactam/β-Lactamase Inhibitor Combinations in a Large Italian Surveillance Study

In the SIDERO-WT-2014–2018 studies encompassing 2,472 Gram-negative clinical isolates from Italy across multiple infection sources, cefiderocol demonstrated overall susceptibility of 96.4%, which was significantly greater (P < 0.01) than comparator antibiotics overall (range: 71.3–81.6%). In the critical subpopulation of meropenem-resistant non-fermenters (n = 516), cefiderocol susceptibility (96.7%) vastly exceeded that of colistin (85.3%), ceftazidime-avibactam (23.8%), and ceftolozane-tazobactam (17.2%) [1].

Antimicrobial Surveillance Carbapenem Resistance Gram-Negative Pathogens Susceptibility Testing

40-Fold to >940-Fold Lower Affinity for Chromosomal AmpC β-Lactamases Versus Ceftazidime with Negligible AmpC Induction Propensity

In direct enzyme kinetic assays, cefiderocol exhibited 40-fold lower affinity (higher Kᵢ) for AmpC β-lactamase of P. aeruginosa SR24-12 and >940-fold lower affinity for AmpC of E. cloacae P99 compared with ceftazidime. Furthermore, cefiderocol did not induce AmpC β-lactamase production in P. aeruginosa PAO1, P. aeruginosa ATCC 27853, or E. cloacae ATCC 13047 in both disc diffusion and nitrocefin degradation assays, in contrast to imipenem which acted as a potent inducer. MICs of cefiderocol against P. aeruginosa PAO1 were little affected (<2-fold increase) by inactivation of ampD or dacB (AmpC regulatory genes), whereas ceftazidime and cefepime MICs increased 4- to 16-fold [1].

β-Lactamase Stability AmpC β-Lactamase Resistance Mechanisms Enzyme Kinetics

Differential Activity Against Metallo-β-Lactamase Subtypes: Higher Susceptibility of IMP and VIM Producers Versus NDM Producers

In a study of 195 carbapenemase-producing Enterobacteriaceae (CPE), cefiderocol susceptibility differed by metallo-β-lactamase (MBL) subtype: 92.9% of IMP producers (MIC₅₀/₉₀ = 0.375/4 mg/L) and 96.3% of VIM producers (MIC₅₀/₉₀ = 1/4 mg/L) were susceptible, compared with 78.4% of NDM producers (MIC₅₀/₉₀ = 2/16 mg/L). Cefiderocol and aztreonam-avibactam were tested head-to-head; NDM producers were the least susceptible MBL subgroup for both agents. Prominent inoculum effects were observed for both antibiotics, with 83.6% of cefiderocol-susceptible isolates shifting to resistant at high inoculum [1].

Metallo-β-Lactamase NDM VIM IMP Carbapenemase

Lower 30-Day All-Cause Mortality Versus Colistin-Based Regimens in Carbapenem-Resistant A. baumannii Bloodstream Infections

In a retrospective, propensity-score adjusted cohort study of 118 patients with monomicrobial carbapenem-resistant A. baumannii bloodstream infections (CRAB-BSI), cefiderocol-based therapy was associated with significantly lower 30-day all-cause mortality compared with colistin-based regimens (40% vs 59%, p = 0.045). In adjusted Cox regression analysis, cefiderocol-based therapy was independently protective against mortality (aHR = 0.49, 95% CI 0.25–0.93), confirmed by inverse probability of treatment weighting analysis (aHR = 0.53, 95% CI 0.27–0.98) [1].

Clinical Outcomes Bloodstream Infection Carbapenem-Resistant A. baumannii Mortality

In Vivo Pharmacodynamic Characterization: PK/PD Target Attainment in Murine Thigh and Lung Infection Models Across Multiple Gram-Negative Species

In neutropenic murine thigh and lung infection models, the PK/PD index that best correlated with cefiderocol efficacy was %fT>MIC determined in iron-depleted CAMHB. The mean %fT>MIC required for 1-log₁₀ bacterial reduction in thigh models was 73.3% for Enterobacteriaceae (n = 10 strains) and 77.2% for P. aeruginosa (n = 3 strains). In lung infection models, mean %fT>MIC targets were 64.4% for Enterobacteriaceae, 70.3% for P. aeruginosa, 88.1% for A. baumannii, and 53.9% for S. maltophilia. Efficacy was demonstrated against carbapenem-resistant strains across all species [1]. Separate murine VAP model data confirmed that A. baumannii required fT>MIC of 70% for significant survival benefit and lung bacterial load reduction, whereas P. aeruginosa required fT>MIC exceeding 90% [2].

Pharmacokinetics/Pharmacodynamics In Vivo Efficacy Murine Infection Models PK/PD Target

Priority Application Scenarios for Cefiderocol Ditosylate Monohydrate in Research and Clinical Procurement


Reference Standard for In Vitro Susceptibility Testing of Carbapenem-Resistant Gram-Negative Surveillance Panels

Cefiderocol ditosylate monohydrate serves as the essential active pharmaceutical ingredient (API) reference standard for broth microdilution susceptibility testing against WHO Critical Priority pathogens, including carbapenem-resistant A. baumannii, P. aeruginosa, and Enterobacteriaceae. Given that cefiderocol MICs must be determined in iron-depleted CAMHB (ID-CAMHB) rather than standard CAMHB, the ditosylate monohydrate salt form provides the defined purity, solubility, and stability profile required for reproducible MIC determination across global surveillance programs such as SIDERO-WT and SENTRY [1]. Laboratories and antimicrobial surveillance networks require this specific salt form to generate clinically interpretable susceptibility data that directly informs EUCAST and CLSI breakpoint application [1].

Clinical Formulary Procurement for Targeted Therapy of Metallo-β-Lactamase-Producing Infections

For hospital formulary managers and antimicrobial stewardship programs, cefiderocol ditosylate monohydrate is the only commercially available siderophore cephalosporin active against metallo-β-lactamase (MBL)-producing Gram-negative bacilli, including NDM, VIM, and IMP producers. Procurement prioritization is supported by differential susceptibility data: ≥93% susceptibility for IMP and VIM producers versus 78% for NDM producers [1]. The ditosylate salt form is the specific pharmaceutical salt used in the approved drug product (FETROJA), ensuring that procurement of the correct salt form aligns with regulatory specifications for intravenous administration [2].

Comparator Agent in Novel Antibiotic Development Programs Targeting Gram-Negative Pathogens

Pharmaceutical R&D programs developing next-generation β-lactams, β-lactamase inhibitors, or novel mechanism antibiotics for Gram-negative infections should include cefiderocol ditosylate monohydrate as a key comparator in MIC panels, time-kill assays, and in vivo efficacy models. Cefiderocol's unique siderophore-mediated entry mechanism and stability against all four Ambler classes of β-lactamases establish it as the benchmark for overcoming triple resistance barriers (porin loss, efflux, and carbapenemase hydrolysis) that defeat conventional cephalosporins and β-lactamase inhibitor combinations [1]. Its well-characterized PK/PD targets in murine infection models (%fT>MIC of 64-88% depending on species) provide a quantitative efficacy benchmark for candidate compounds [2].

Pharmacokinetic/Pharmacodynamic Modeling and Dose Optimization Studies

Academic and contract research laboratories conducting PK/PD modeling, Monte Carlo simulation, or dose optimization studies for Gram-negative infections require cefiderocol ditosylate monohydrate of defined purity to generate robust %fT>MIC target attainment analyses. The established PK/PD targets—ranging from 70% fT>MIC for A. baumannii to >90% fT>MIC for P. aeruginosa in pneumonia models [1]—provide species-specific efficacy thresholds that can be used to evaluate dosing regimens in special populations (e.g., critically ill, renally impaired, augmented renal clearance). The requirement for iron-depleted MIC conditions is a critical methodological consideration unique to cefiderocol that must be incorporated into all PK/PD study designs [1].

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